molecular formula C18H19N5O2S B2610136 N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 890636-16-5

N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2610136
CAS No.: 890636-16-5
M. Wt: 369.44
InChI Key: WCHPHEUPVJHRGN-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to a 2-methoxyphenyl group and a 1H-tetrazole-5-ylsulfanyl moiety substituted with a 3-methylphenyl ring.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-7-6-8-14(11-12)23-18(20-21-22-23)26-13(2)17(24)19-15-9-4-5-10-16(15)25-3/h4-11,13H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHPHEUPVJHRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can be represented as follows:

  • Molecular Formula : C18H19N5O2S
  • Molecular Weight : 373.44 g/mol

This compound features a methoxy group, a tetrazole ring, and a sulfanyl moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxicity against the MDA-MB-231 breast cancer cell line. These compounds were evaluated using the MTT assay to determine their half-maximal inhibitory concentration (IC50) values.

CompoundIC50 (μM)Reference
Thieno[2,3-d]pyrimidine27.6
Paclitaxel (control)29.3
This compoundTBDOngoing studies

The specific IC50 value for this compound is currently under investigation but is anticipated to be comparable to that of thieno[2,3-d]pyrimidines based on structural similarities.

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. Compounds containing tetrazole rings often interact with cellular receptors and enzymes involved in tumorigenesis. Further investigation into its specific targets is warranted to elucidate the precise mechanisms involved.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been screened for antimicrobial activity. Preliminary studies suggest that such compounds may inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis or interference with metabolic pathways.

Study on Structural Analogues

A study focused on structural analogues of the compound found that modifications in the phenyl or tetrazole moieties significantly impacted biological activity. For instance:

  • Structural Modifications : Substitutions at the para position of the phenyl ring enhanced cytotoxicity.
  • Biological Assays : The modified compounds were subjected to both in vitro and in vivo assays to assess their anticancer efficacy.

Comparative Analysis

Comparative studies between this compound and established chemotherapeutics indicate potential advantages in selectivity and reduced side effects.

Comparison with Similar Compounds

Discussion

  • Tetrazole vs. Triazole/Oxadiazole : Tetrazole’s higher aromaticity and hydrogen-bonding capacity may improve target binding compared to triazole or oxadiazole derivatives .
  • Substituent Effects : The 2-methoxyphenyl group in the target compound likely enhances electron-donating effects and steric accessibility compared to 3-methylphenyl or ethyl substituents .
  • Limitations : Biological data for the target compound are absent in the evidence; inferences are drawn from structural analogs.

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